(2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
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Overview
Description
(2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, a dichlorobenzyl group, and a phenylprop-2-enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Attachment of the Dichlorobenzyl Group: The thiadiazole-2-thiol is then reacted with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form 5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole.
Formation of the Phenylprop-2-enamide Moiety: The final step involves the reaction of 5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazole with cinnamoyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-enamide moiety, converting it to a single bond.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding single-bonded phenylpropyl derivative.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as conductivity or thermal stability.
Biology and Medicine
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Industry
Agriculture: It can be explored as a pesticide or herbicide due to its potential biological activities.
Pharmaceuticals: The compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in bacterial or fungal cell wall synthesis, leading to cell death.
Inducing Apoptosis: In cancer cells, it may induce apoptosis through the activation of caspases and other apoptotic pathways.
Disrupting Membrane Integrity: The compound may disrupt the integrity of cell membranes, leading to leakage of cellular contents and cell death.
Comparison with Similar Compounds
Similar Compounds
- (2E)-N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
- (2E)-N-{5-[(2,5-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
- (2E)-N-{5-[(2,6-dichlorophenyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide
Uniqueness
The uniqueness of (2E)-N-{5-[(2,6-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylprop-2-enamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 2,6-dichlorobenzyl group and the phenylprop-2-enamide moiety contributes to its unique properties compared to other similar compounds.
Properties
IUPAC Name |
(E)-N-[5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3OS2/c19-14-7-4-8-15(20)13(14)11-25-18-23-22-17(26-18)21-16(24)10-9-12-5-2-1-3-6-12/h1-10H,11H2,(H,21,22,24)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLODYIKWVTRIZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)SCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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